

# Lazertinib as a third-generation irreversible EGFR TKI

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Lazertinib: A Third-Generation Irreversible EGFR TKI

### Introduction

Lazertinib (YH-25448, JNJ-73841937) is an oral, potent, brain-penetrant, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations that confer sensitivity to TKIs, such as exon 19 deletions (del19) and the L858R point mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] The T790M mutation is the most common mechanism of acquired resistance, accounting for 50-60% of cases in patients who progress on first- or second-generation EGFR-TKIs.[2][4] Lazertinib's high selectivity and ability to cross the blood-brain barrier address key unmet needs in the treatment of non-small cell lung cancer (NSCLC).[4][5] In January 2021, Lazertinib (brand name Leclaza<sup>™</sup>) was approved in South Korea for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[1][2]

### **Mechanism of Action and Structural Basis**

**Lazertinib** functions by irreversibly inhibiting the kinase activity of mutant EGFR.[6] This is achieved through the formation of a covalent bond with the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[2][3] This irreversible binding blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which ultimately inhibits cancer cell proliferation and induces apoptosis.[2][5][6]







The chemical structure of **Lazertinib** is distinguished from other third-generation TKIs like osimertinib by its substituted pyrazole moiety.[7][8] This distinctive group, featuring a hydrophobic phenyl and a hydrophilic amine, facilitates both van der Waals interactions and hydrogen bonds within the EGFR kinase domain.[8][9][10] These interactions are crucial for its high selectivity for T790M-mutant EGFR, leading to a wider therapeutic index and potentially fewer off-target toxicities, such as skin-related adverse events, compared to other TKIs.[3][4]

**Caption: Lazertinib**'s irreversible binding to Cys797 in mutant EGFR inhibits downstream signaling.

## Preclinical Profile In Vitro Activity

**Lazertinib** has demonstrated potent inhibitory activity against various EGFR mutations in cell-free kinase assays and cell-based viability assays.[2] It shows high selectivity for sensitizing and T790M mutations over wild-type EGFR, suggesting a favorable safety profile.[2][3]



| EGFR Mutation                                         | Assay Type                | Lazertinib IC50<br>(nmol/L) | Osimertinib IC50<br>(nmol/L) | Gefitinib IC50<br>(nmol/L) |
|-------------------------------------------------------|---------------------------|-----------------------------|------------------------------|----------------------------|
| Del19                                                 | Cell Viability<br>(Ba/F3) | 3.3                         | 3.5                          | 10.2                       |
| L858R                                                 | Cell Viability<br>(Ba/F3) | 5.4                         | 4.3                          | 25.4                       |
| Del19/T790M                                           | Cell Viability<br>(Ba/F3) | 3.3                         | 3.7                          | 7625.2                     |
| L858R/T790M                                           | Cell Viability<br>(Ba/F3) | 5.7                         | 4.2                          | >10000                     |
| WT EGFR                                               | Cell Viability<br>(Ba/F3) | 722.7                       | 519.1                        | 114.5                      |
| Del19                                                 | Kinase Inhibition         | 1.7                         | -                            | -                          |
| L858R                                                 | Kinase Inhibition         | 2.1                         | -                            | -                          |
| T790M                                                 | Kinase Inhibition         | 20.6                        | -                            | -                          |
| WT EGFR                                               | Kinase Inhibition         | 60                          | 20                           | -                          |
| Source: Data compiled from preclinical studies.[2][3] |                           |                             |                              |                            |

### **In Vivo Activity**

In vivo studies using mouse xenograft models have confirmed **Lazertinib**'s potent anti-tumor activity. In H1975 tumor-bearing mice (harboring L858R/T790M mutations), **Lazertinib** demonstrated superior tumor regression compared to osimertinib.[2][3] At a dose of 10 mg/kg, which is clinically equivalent to 240 mg once daily, **Lazertinib** achieved near-complete tumor regression (90%).[2][3]

Crucially, **Lazertinib** has shown excellent penetration of the blood-brain barrier.[4] In mouse models with intracranial tumors, the relative exposure ratios of intracranial tumor-to-plasma and



intracranial tumor-to-brain were 7.0 and 7.9, respectively.[2] This suggests **Lazertinib** can effectively inhibit tumor growth within the central nervous system (CNS), a common site for metastasis in NSCLC patients.[2][4]



Click to download full resolution via product page

Caption: Standard preclinical workflow for evaluating a novel EGFR TKI like Lazertinib.

## **Clinical Efficacy and Safety**

**Lazertinib** has been evaluated in several clinical trials, demonstrating significant efficacy and a manageable safety profile.

### LASER201 (Phase I/II Study)



This study evaluated **Lazertinib** in patients with advanced EGFR T790M-positive NSCLC who had progressed on previous EGFR TKIs.[11]

| Endpoint                                      | Lazertinib 240 mg (n=76)       |  |
|-----------------------------------------------|--------------------------------|--|
| Objective Response Rate (ORR)                 | 55.3% (95% CI: 44.1-66.4)      |  |
| Disease Control Rate (DCR)                    | 89.5% (95% CI: 82.6-96.4)      |  |
| Median Progression-Free Survival (PFS)        | 11.1 months (95% CI: 5.5-16.4) |  |
| Median Duration of Response (DoR)             | 13.8 months (95% CI: 9.6-NR)   |  |
| Intracranial ORR (n=7)                        | 85.7% (95% CI: 59.8-100.0)     |  |
| Source: Data from the LASER201 study.[11][12] |                                |  |

The most common treatment-emergent adverse events (TEAEs) were rash (37.2%), pruritus (34.6%), and paresthesia (33.3%), which were mostly mild to moderate in severity.[11]

### LASER301 (Phase III Study)

This global, randomized study compared **Lazertinib** with gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC.[4]



| Endpoint                                   | Lazertinib (n=196) | Gefitinib (n=197) | Hazard Ratio (HR)                      |
|--------------------------------------------|--------------------|-------------------|----------------------------------------|
| Median Progression-<br>Free Survival (PFS) | 20.6 months        | 9.7 months        | 0.45 (95% CI: 0.34-<br>0.58; P < .001) |
| Objective Response<br>Rate (ORR)           | 76%                | 76%               | -                                      |
| Median Duration of Response (DoR)          | 19.4 months        | 8.3 months        | -                                      |
| 18-Month Survival<br>Rate                  | 80%                | 72%               | 0.74 (95% CI: 0.51-<br>1.08)           |
| Source: Data from the LASER301 study.[4]   |                    |                   |                                        |

**Lazertinib** demonstrated a statistically significant and clinically meaningful improvement in PFS compared to gefitinib.[4][13] The safety profile was consistent with previous reports, with paresthesia being a distinctive but manageable adverse event.[4]

### **Mechanisms of Resistance**

As with other targeted therapies, acquired resistance to **Lazertinib** eventually develops. Understanding these mechanisms is crucial for developing subsequent treatment strategies.

- On-Target Resistance: The most common on-target resistance mechanism is the acquisition
  of a tertiary mutation in the EGFR gene, C797S, which is located at the covalent binding site
  for irreversible TKIs.[14][15] The C797S mutation prevents Lazertinib from forming its
  covalent bond, thereby restoring kinase activity.[15]
- Off-Target Resistance:
  - T790M Loss: A significant portion of patients develop resistance through the loss of the
     T790M mutation, suggesting clonal evolution under the selective pressure of the drug.[11]
     [14][16]



 Bypass Pathway Activation: Activation of alternative signaling pathways can bypass the need for EGFR signaling. This includes gene amplifications in MET, ERBB2 (HER2), CCNE1, and alterations in the PI3K/AKT pathway (e.g., PIK3CA mutations).[14]



Click to download full resolution via product page

Caption: Major on-target and off-target mechanisms of acquired resistance to Lazertinib.

## **Experimental Protocols Cell-Free Kinase Inhibition Assay (TR-FRET)**

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Lazertinib** against various EGFR kinase domains.

 Objective: To measure the direct inhibitory effect of Lazertinib on the enzymatic activity of recombinant EGFR proteins.



- Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used.
   [17]
- Materials:
  - Recombinant EGFR enzymes (WT, Del19, L858R, T790M, etc.).
  - Lazertinib, serially diluted (e.g., 0.01-10 μM).
  - ULight-poly-GT peptide substrate.
  - ATP.
  - Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  - EDTA for stopping the reaction.
  - Europium-labeled anti-phosphopeptide antibody.
  - 96-well or 384-well plates.
  - Multilabel plate reader with TR-FRET capability.
- Procedure:
  - Prepare serial dilutions of Lazertinib in kinase assay buffer.
  - In a 96-well plate, add the EGFR enzyme, the ULight-poly-GT substrate, ATP, and the corresponding dilution of Lazertinib.
  - Incubate the reaction mixture at room temperature for 1 hour.
  - Stop the kinase reaction by adding EDTA.
  - Add the Europium-labeled anti-phosphopeptide antibody, which specifically binds to the phosphorylated substrate.
  - Incubate for 30 minutes at room temperature to allow antibody binding.



- Measure the LANCE signal on a multilabel reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). The ratio of acceptor (665 nm) to donor (615 nm) fluorescence is proportional to the amount of phosphorylated substrate.
- Calculate IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of
   Lazertinib concentration using appropriate software (e.g., GraphPad Prism).[17]

### **Cell Viability and Growth Inhibition Assay**

This protocol determines the effect of **Lazertinib** on the viability of cancer cell lines harboring different EGFR mutations.

- Objective: To assess the potency of Lazertinib in inhibiting the growth of EGFR-dependent cancer cells.
- Methodology: Quantifying cell viability by measuring cellular ATP levels.[17][18]
- Materials:
  - NSCLC cell lines (e.g., H1975 for L858R/T790M) or engineered cells (e.g., Ba/F3)
     expressing specific EGFR mutations.[2]
  - Appropriate cell culture medium (e.g., RPMI 1640) with 10% FBS.
  - Lazertinib, serially diluted.
  - 96-well cell culture plates.
  - CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
  - Luminometer.
- Procedure:
  - Seed cells onto a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with serial dilutions of **Lazertinib** (e.g., 5, 10, 100 nM) or vehicle control.



- Incubate the plates for 72 hours in a humidified incubator with 5% CO<sub>2</sub>.[17]
- After incubation, equilibrate the plate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
   This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Mix contents on an orbital shaker to induce cell lysis.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> values.

### In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Lazertinib in an animal model.

- Objective: To determine the in vivo efficacy of **Lazertinib** in suppressing tumor growth.
- Methodology: A subcutaneous xenograft model using immunodeficient mice.[19]
- Materials:
  - Immunodeficient mice (e.g., nude mice).
  - Cancer cell line overexpressing the target EGFR mutation (e.g., HepG2/adr for ABCB1 overexpression studies, or H1975 for EGFR L858R/T790M).[2][19]
  - Lazertinib formulated for oral administration.
  - Vehicle control.
  - Calipers for tumor measurement.
- Procedure:



- Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
- Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment groups (e.g., vehicle control, Lazertinib at various doses).
- Administer Lazertinib or vehicle orally, once daily.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
- Monitor animal body weight and general health as indicators of toxicity.
- Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[19]
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for pEGFR).[20]
- Plot tumor growth curves and calculate tumor growth inhibition (TGI) to assess efficacy.

### Conclusion

Lazertinib is a highly effective third-generation EGFR TKI with a distinct chemical structure that confers high selectivity for sensitizing and T790M resistance mutations while sparing wild-type EGFR.[2][8] Its strong preclinical performance, particularly its ability to penetrate the blood-brain barrier, has translated into significant clinical benefits, offering improved progression-free survival for patients with EGFR-mutated NSCLC.[2][4] While acquired resistance through mechanisms like the C797S mutation remains a challenge, ongoing research into combination therapies, such as with the EGFR-MET bispecific antibody amivantamab, continues to expand the therapeutic potential of Lazertinib in the evolving landscape of NSCLC treatment.[14][21]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Cardiac Safety Assessment of Lazertinib: Findings From Patients With EGFR Mutation-Positive Advanced NSCLC and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: on the Way to Its Throne PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Lazertinib: breaking the mold of third-generation EGFR inhibitors RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00800F [pubs.rsc.org]
- 9. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Phase 1/2 Study of Lazertinib 240 mg in Patients With Advanced EGFR T790M-Positive NSCLC After Previous EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. glpbio.com [glpbio.com]
- 18. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lazertinib improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]



- 21. The potential of lazertinib and amivantamab combination therapy as a treatment strategy for uncommon EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lazertinib as a third-generation irreversible EGFR TKI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608487#lazertinib-as-a-third-generation-irreversible-egfr-tki]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com